REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][N:13]([CH3:17])[CH2:14][CH2:15][CH3:16])[N:7]=1)=O.[OH-].[Na+]>>[CH3:17][N:13]([CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|
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Name
|
2,2-dimethyl-N-{6-[(methyl-propyl-amino)-methyl]-pyridin-2-yl}-propionamide
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Quantity
|
0.755 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)CN(CCC)C)(C)C
|
Name
|
|
Quantity
|
5.73 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN(CCC)CC1=CC=CC(=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |